

Acrihellin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

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Compound of Interest

Compound Name: *Acrihellin*

Cat. No.: *B1665002*

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Executive Summary

Acrihellin is a potent, naturally occurring cardioactive steroid belonging to the bufadienolide class of cardiac glycosides. First identified from plants of the Helleborus genus (family Ranunculaceae), **Acrihellin** exerts a significant positive inotropic effect on cardiac muscle. This effect is a direct consequence of its inhibitory action on the membrane-bound sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase). This guide provides a comprehensive overview of the discovery and origin of **Acrihellin**, its mechanism of action, and detailed experimental protocols relevant to its study. While specific quantitative data for **Acrihellin** is limited in publicly available literature, this guide presents analogous data from well-characterized cardiac glycosides to provide a comparative context for researchers.

Discovery and Origin

Acrihellin is a bufadienolide, a type of cardiac glycoside, that has been isolated from plants belonging to the genus Helleborus, commonly known as hellebores. These herbaceous perennial flowering plants are part of the Ranunculaceae family and have a history in traditional medicine, although their toxicity is well-recognized. The presence of various cardiac glycosides, including **Acrihellin**, contributes to both the therapeutic and toxic properties of Helleborus extracts.

While the precise historical details of **Acridhellin**'s first isolation and characterization are not extensively documented in readily available scientific literature, research on the chemical constituents of Helleborus species has been ongoing for decades, leading to the identification of numerous cardioactive compounds.

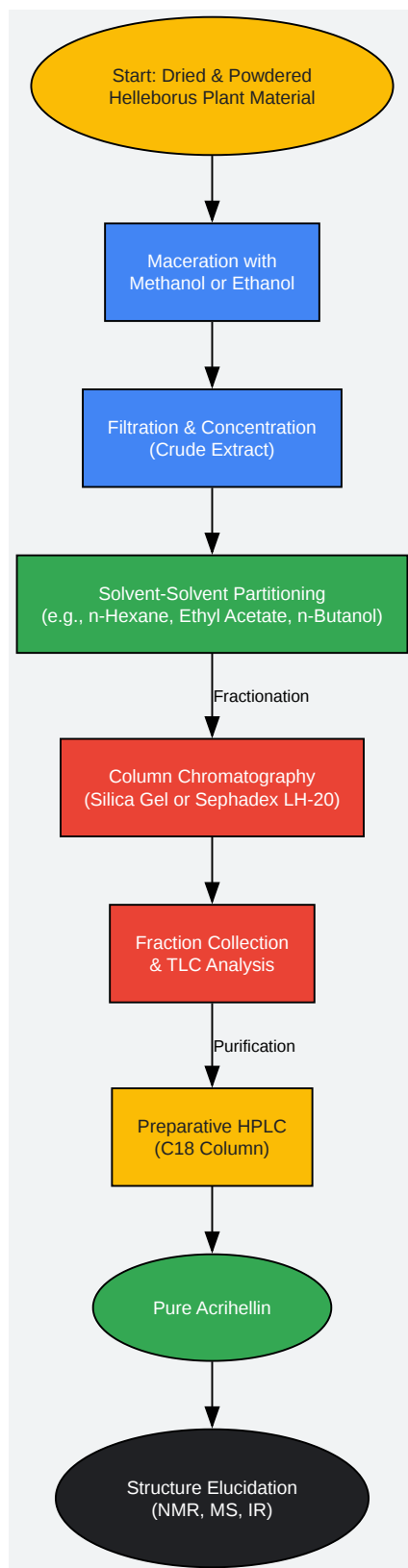
Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

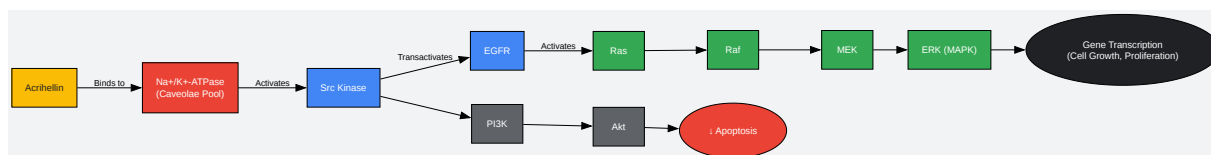
The primary molecular target of **Acridhellin**, like all cardiac glycosides, is the Na⁺/K⁺-ATPase, an enzyme embedded in the plasma membrane of most animal cells. This enzyme, often referred to as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) ions across the cell membrane.

The binding of **Acridhellin** to the Na⁺/K⁺-ATPase inhibits its pumping function. This inhibition leads to a cascade of events within the cardiac muscle cell (cardiomyocyte), ultimately resulting in an increased force of contraction (positive inotropy).

Signaling Pathway of Acridhellin's Inotropic Effect







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